Benzalthiohydantoin

Descripción

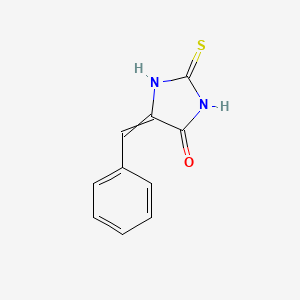

Structure

3D Structure

Propiedades

Número CAS |

4168-81-4 |

|---|---|

Fórmula molecular |

C10H8N2OS |

Peso molecular |

204.25 g/mol |

Nombre IUPAC |

5-benzylidene-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |

Clave InChI |

YXMBDTHHYFCMKP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Benzalthiohydantoin is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and analytical chemistry. This article explores its applications, supported by comprehensive data and documented case studies.

Antimicrobial Activity

Benzalthiohydantoin and its derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, a study demonstrated that modifications to the thiohydantoin structure could enhance its efficacy against resistant bacterial strains .

Anticancer Research

Research has indicated that benzalthiohydantoin derivatives can induce apoptosis in cancer cells. A case study highlighted the synthesis of novel benzalthiohydantoin derivatives that showed selective cytotoxicity against cancer cell lines, potentially paving the way for new cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Experimental results suggest that certain benzalthiohydantoin derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Detection of Doping Substances

Benzalthiohydantoin is being explored as a potential marker for doping substances in sports. The World Anti-Doping Agency has funded research focusing on developing analytical methods to detect such compounds, highlighting the importance of benzalthiohydantoin in ensuring fair competition .

Chromatographic Techniques

The compound is utilized in chromatographic methods to separate and identify various substances. Its unique chemical properties allow it to serve as a standard or reference material in analytical chemistry, enhancing the reliability of detection methods .

Data Tables

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Thiohydantoins and hydantoins share a core five-membered ring structure, but their functional group substitutions and bioactivities vary significantly. Below is a comparative analysis of Benzalthiohydantoin with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Sulfur substitution in thiohydantoins (vs. oxygen in hydantoins) enhances membrane permeability and target binding .

- Aromatic moieties (e.g., benzo[b]thiophene) in Benzalthiohydantoin contribute to its unique neuroprotective profile, likely due to improved interaction with kinase domains .

Table 2: Cytotoxicity and Neuroprotective Activity

*Data adapted from cytotoxicity assays in HeLa cervical cancer cells . Activity scale: - (None), + (Weak), +++ (Strong).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.